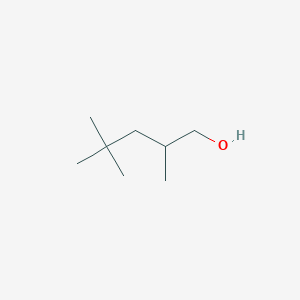![molecular formula C22H34O3 B058879 [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate CAS No. 16321-28-1](/img/structure/B58879.png)
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate, also known as TMA, is a cyclic ether compound with a unique molecular structure. TMA has been widely used in scientific research due to its diverse biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is not fully understood. However, it is believed that [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate acts on ion channels and receptors in the brain and cardiovascular system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which are essential for the regulation of cardiac and smooth muscle contraction.
Efectos Bioquímicos Y Fisiológicos
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has diverse biochemical and physiological effects. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which can lead to a decrease in the contractility of cardiac and smooth muscle. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have an inhibitory effect on the activity of nicotinic acetylcholine receptors, which are essential for the transmission of signals between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has several advantages as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a potent inhibitor of voltage-gated sodium channels, which makes it a valuable tool for studying the function of these channels in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is also a potent inhibitor of L-type calcium channels, which makes it a valuable tool for studying the function of these channels in the cardiovascular system. However, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has some limitations as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a highly toxic compound that must be handled with care. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has a short half-life, which can make it difficult to study the long-term effects of this compound on biological systems.
Direcciones Futuras
There are several future directions for research on [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. One area of research is to investigate the effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on other ion channels and receptors in the brain and cardiovascular system. Another area of research is to investigate the long-term effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on biological systems. Finally, there is a need for research on the development of new compounds that are structurally similar to [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate but have improved pharmacological properties.
Métodos De Síntesis
The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of a key intermediate, 2,6,16-trimethyl-5-oxapentacyclo[9.7.0.0(2,8).0(4,6).0(12,16)]octadecane, which is then reacted with acetic anhydride to produce [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been extensively used in scientific research as a tool to study various biological systems. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used as a model compound to study the mechanism of action of cyclic ether compounds on the nervous system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been used in studies to investigate the effects of cyclic ether compounds on ion channels and receptors in the brain. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used in studies to investigate the effects of cyclic ether compounds on the cardiovascular system.
Propiedades
Número CAS |
16321-28-1 |
|---|---|
Nombre del producto |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
Fórmula molecular |
C22H34O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13(23)24-18-8-7-16-15-6-5-14-11-22(4)19(25-22)12-21(14,3)17(15)9-10-20(16,18)2/h14-19H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+/m0/s1 |
Clave InChI |
IKKPYHLRODAMEI-DPZUCKTFSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
Sinónimos |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



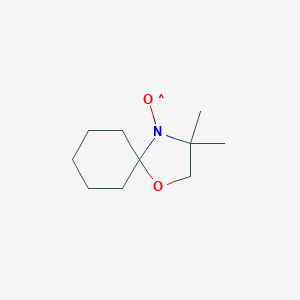
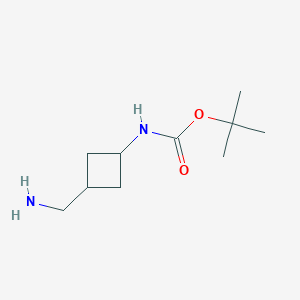
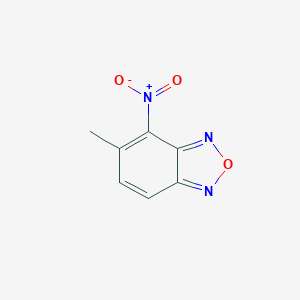
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)


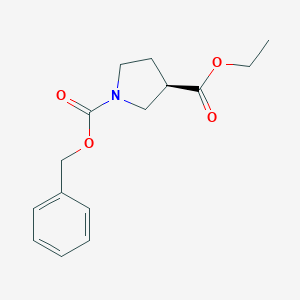
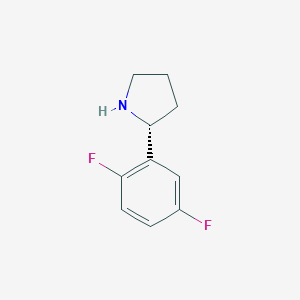
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
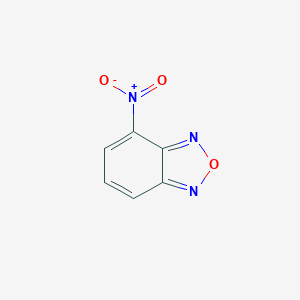
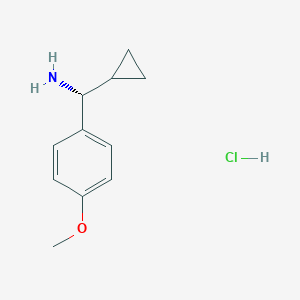
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
